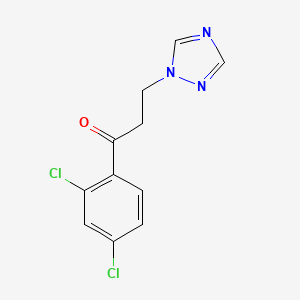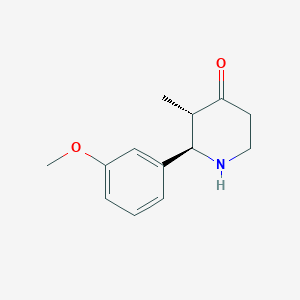
1-Acenaphthenone, 6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acenaphthenone, 6-nitro- is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group at the 6th position of the acenaphthenone structure. It is a yellow crystalline solid and is primarily used in organic synthesis and research.
Méthodes De Préparation
1-Acenaphthenone, 6-nitro- can be synthesized through various methods. One common synthetic route involves the nitration of 1-acenaphthenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the oxidation of acenaphthene followed by nitration .
Analyse Des Réactions Chimiques
1-Acenaphthenone, 6-nitro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acenaphthenequinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Acenaphthenone, 6-nitro- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-acenaphthenone, 6-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular structures .
Comparaison Avec Des Composés Similaires
1-Acenaphthenone, 6-nitro- can be compared with other nitro-substituted acenaphthene derivatives, such as:
1-Acenaphthenone, 3-nitro-: Similar in structure but with the nitro group at the 3rd position.
Acenaphthenequinone: An oxidized derivative of acenaphthene, used in the synthesis of various heterocyclic compounds.
Propriétés
Numéro CAS |
81851-71-0 |
|---|---|
Formule moléculaire |
C12H7NO3 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
6-nitro-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C12H7NO3/c14-11-6-7-2-1-3-8-10(13(15)16)5-4-9(11)12(7)8/h1-5H,6H2 |
Clé InChI |
OCYVPHYKZJQYDB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C(=CC=C2)C(=CC=C3C1=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)
![3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14415229.png)
![5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene](/img/structure/B14415247.png)

![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)

![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)





